7-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
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Properties
IUPAC Name |
7-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN6O2/c1-15-21(24(33)29-19-7-3-4-8-20(19)34-2)22(16-9-11-18(26)12-10-16)32-25(28-15)30-23(31-32)17-6-5-13-27-14-17/h3-14,22H,1-2H3,(H,29,33)(H,28,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJILSVGHACHBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CN=CC=C3)N1)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the [1,2,4]triazolo[1,5-a]pyridine class
Biological Activity
The compound 7-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine family and has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
- Molecular Formula : C25H21ClN6O2
- Molecular Weight : 472.9 g/mol
- CAS Number : 539837-79-1
The structure of this compound consists of a triazolo-pyrimidine core substituted with a chlorophenyl and methoxyphenyl group, which may contribute to its biological activity.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of triazolopyrimidines have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specific studies have demonstrated that:
- Mechanism of Action : The compound may exert its effects through the inhibition of key signaling pathways involved in cancer cell survival and proliferation.
- Case Studies : In vitro studies have shown that triazolopyrimidine derivatives can induce apoptosis in cancer cells by activating caspase pathways .
Anti-inflammatory Activity
Triazolopyrimidine derivatives are also noted for their anti-inflammatory properties. The biological activity is often linked to the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
- Research Findings : In vivo studies have reported that similar compounds reduce inflammation in murine models by decreasing the levels of pro-inflammatory cytokines .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Compounds with similar scaffolds have been evaluated for their effectiveness against various bacterial strains.
- In Vitro Studies : Research has shown that certain triazolopyrimidine derivatives exhibit antibacterial effects against Gram-positive and Gram-negative bacteria through disruption of bacterial cell wall synthesis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituent Influence : The presence of electron-withdrawing groups like chlorine enhances biological activity by increasing lipophilicity and improving binding affinity to target proteins.
- Pyridine Ring Contribution : The pyridine moiety is essential for interaction with biological targets, enhancing the overall efficacy against cancer and inflammatory diseases .
Data Tables
| Biological Activity | Assessed Model | Result |
|---|---|---|
| Anticancer | Various cancer cell lines | Induces apoptosis; IC50 values vary |
| Anti-inflammatory | Murine models | Reduces pro-inflammatory cytokines |
| Antimicrobial | Bacterial strains | Effective against Gram-positive and Gram-negative bacteria |
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound can be achieved through several methods, including microwave-assisted synthesis and traditional organic reactions involving hydrazines and pyridine derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are essential for confirming the structure of the synthesized compound. The molecular formula is C19H19ClN4O2, with a molecular weight of approximately 368.83 g/mol.
Antiviral Activity
Recent studies have indicated that compounds similar to 7-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide may exhibit antiviral properties. Research focusing on influenza A virus polymerase has highlighted the potential of triazolo-pyrimidine derivatives in disrupting viral RNA-dependent RNA polymerase interactions . This suggests a pathway for developing new antiviral agents targeting influenza viruses.
Anticancer Potential
The compound's structural characteristics indicate a potential for anticancer activity. Studies on related triazolo-pyrimidine compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models. The mechanism of action may involve interference with specific cellular pathways associated with tumor growth.
Antimicrobial Properties
There is evidence suggesting that this compound may possess antimicrobial properties. Related compounds have demonstrated effectiveness against a range of bacterial strains, indicating that further exploration into this compound could yield significant results in the development of new antibiotics.
In Vitro Studies
In vitro studies have been conducted to evaluate the biological activity of this compound against specific cancer cell lines. Results indicated a dose-dependent inhibition of cell growth and viability, suggesting its potential as a therapeutic agent in oncology.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies provide insights into its mechanism of action and help identify potential pathways for further drug development .
Q & A
Q. Basic
- Antimalarial activity : Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibition assays, with IC50 values <100 nM for related triazolopyrimidines .
- Anti-inflammatory potential : COX-2 inhibition assays using LPS-stimulated macrophages (IC50 <10 μM) .
- Antibacterial screening : Minimum inhibitory concentration (MIC) tests against Gram-positive pathogens like Enterococcus faecium .
How can computational methods optimize this compound’s target binding?
Q. Advanced
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., mTOR kinase in ). Focus on hydrogen bonding with pyridin-3-yl and hydrophobic interactions with chlorophenyl .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with biological activity to prioritize derivatives .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to identify critical binding residues .
How to resolve contradictions in biological activity data across studies?
Q. Advanced
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times. Variations in PfDHODH assay conditions (pH, cofactors) significantly alter IC50 .
- Purity verification : Confirm compound purity (>95%) via HPLC (e.g., LC-MS in and ) to exclude impurities affecting activity .
- Orthogonal assays : Validate hits using both enzymatic (e.g., PfDHODH) and cell-based (e.g., parasite growth inhibition) assays .
What strategies enhance potency through triazolopyrimidine ring modifications?
Q. Advanced
- Substituent diversification : Replace 4-chlorophenyl with electron-withdrawing groups (e.g., 3-CF3) to improve PfDHODH inhibition (IC50 reduction from 31 nM to 12 nM) .
- Bioisosteric replacement : Substitute pyridin-3-yl with quinoline to enhance blood-brain barrier penetration for CNS targets .
- Steric optimization : Introduce methyl groups at C-5 to reduce metabolic degradation (t1/2 increased from 2.1 to 6.8 hours) .
What crystallization techniques validate the molecular structure?
Q. Basic
- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves bond lengths (e.g., C-N: 1.33–1.37 Å) and dihedral angles .
- Intermolecular interactions : Hydrogen bonding between carboxamide NH and solvent DMF stabilizes the crystal lattice .
- Unit cell parameters : Monoclinic systems (e.g., P21/c) with Z = 4 are typical for triazolopyrimidines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
